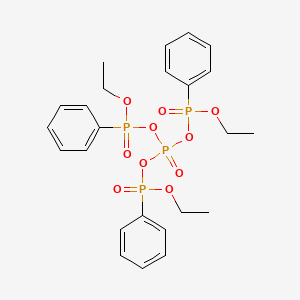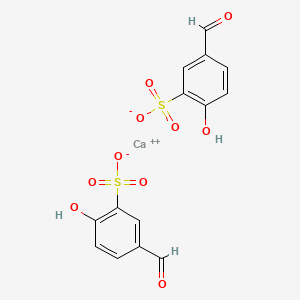
calcium;5-formyl-2-hydroxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;5-formyl-2-hydroxybenzenesulfonate is an organic compound with the molecular formula C7H5CaO5S It is a calcium salt of 5-formyl-2-hydroxybenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;5-formyl-2-hydroxybenzenesulfonate typically involves the formylation of 2-hydroxybenzenesulfonic acid. The formylation reaction introduces a formyl group (-CHO) into the aromatic ring of 2-hydroxybenzenesulfonic acid. This can be achieved using various formylating agents such as formic acid, formic anhydride, or formyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale formylation reactions followed by neutralization with calcium hydroxide or calcium carbonate to form the calcium salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium;5-formyl-2-hydroxybenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group on the aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 5-carboxy-2-hydroxybenzenesulfonate.
Reduction: 5-hydroxymethyl-2-hydroxybenzenesulfonate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Calcium;5-formyl-2-hydroxybenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of calcium;5-formyl-2-hydroxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Sodium 5-formyl-2-hydroxybenzenesulfonate: Similar structure but with sodium instead of calcium.
5-formyl-2-hydroxybenzenesulfonic acid: The parent acid form without the calcium ion.
Calcium folinate: Another calcium salt with a formyl group, used in medicine.
Uniqueness
Calcium;5-formyl-2-hydroxybenzenesulfonate is unique due to its specific combination of functional groups and the presence of calcium. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63468-54-2 |
|---|---|
Molecular Formula |
C14H10CaO10S2 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
calcium;5-formyl-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/2C7H6O5S.Ca/c2*8-4-5-1-2-6(9)7(3-5)13(10,11)12;/h2*1-4,9H,(H,10,11,12);/q;;+2/p-2 |
InChI Key |
ZFUPEGJLKOYKFG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


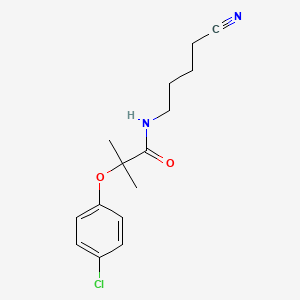
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)
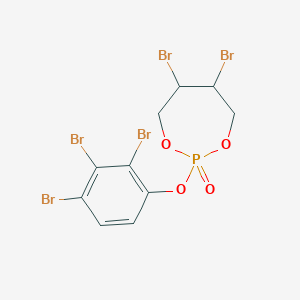


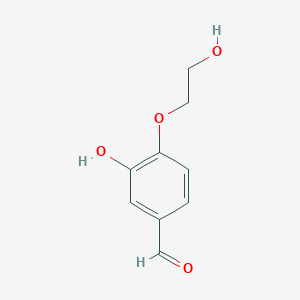
![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)

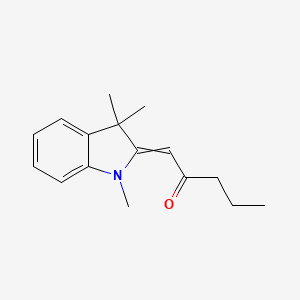
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)

![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
